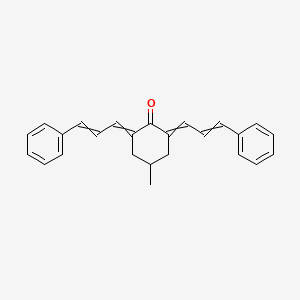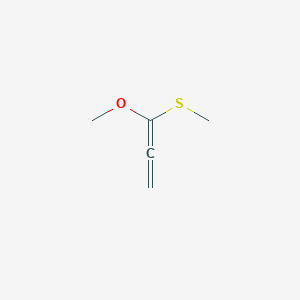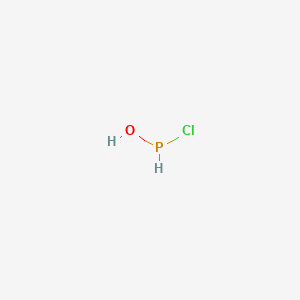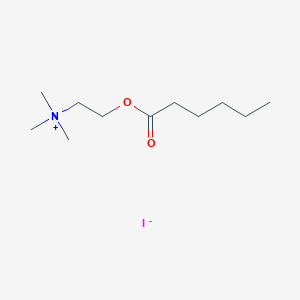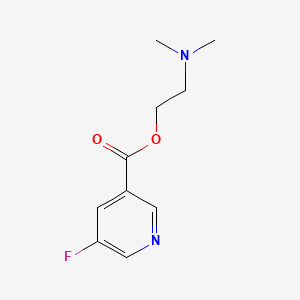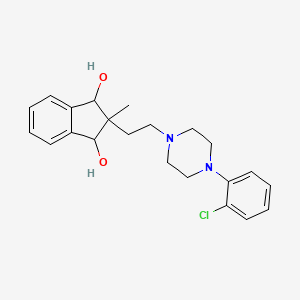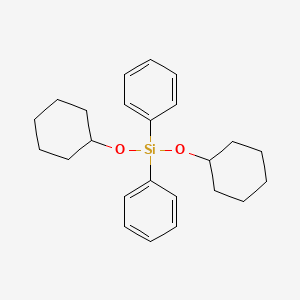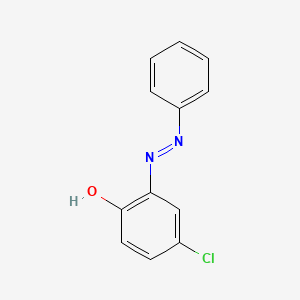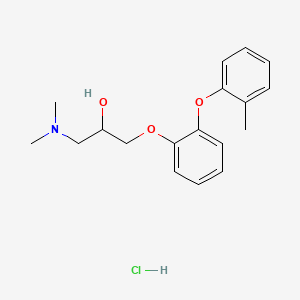
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenyl ethers. This compound is characterized by the presence of a dimethylamino group, a hydroxypropoxy group, and a phenyl ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride typically involves the reaction of o-tolyl ether with 3-dimethylamino-2-hydroxypropoxyphenyl under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl ethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In biological research, it is used to study the interactions of phenyl ethers with biological molecules and their potential effects on cellular processes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as a component in various formulations.
Mecanismo De Acción
The mechanism of action of o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and hydroxypropoxy group play crucial roles in its binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 3-[3-(Dimethylamino)propoxy]phenol hydrochloride
- 1-(Dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol hydrochloride
Comparison:
- o-(3-Dimethylamino-2-hydroxypropoxy)phenyl o-tolyl ether hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
26327-66-2 |
|---|---|
Fórmula molecular |
C18H24ClNO3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-[2-(2-methylphenoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-14-8-4-5-9-16(14)22-18-11-7-6-10-17(18)21-13-15(20)12-19(2)3;/h4-11,15,20H,12-13H2,1-3H3;1H |
Clave InChI |
SYFBNFRHFXKTTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=CC=C2OCC(CN(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


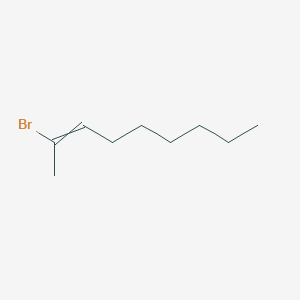

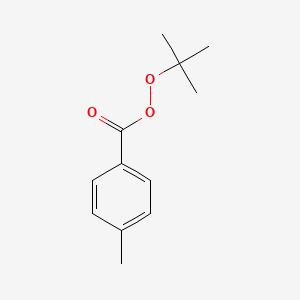
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
